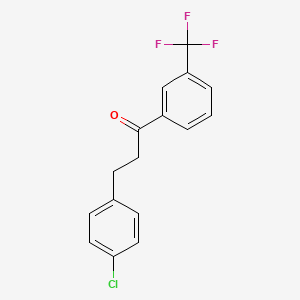

3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone

Descripción

BenchChem offers high-quality 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFPOMNAPGTRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644488 | |

| Record name | 3-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-27-7 | |

| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to Trifluoromethylated Dihydrochalcone Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract

The strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF3) group is particularly influential, capable of profoundly modulating a molecule's physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of trifluoromethylated dihydrochalcone derivatives, a class of compounds emerging as promising candidates in drug discovery. We will dissect the synthetic strategies for accessing these molecules, elucidate the impact of trifluoromethylation on their core properties, and survey their burgeoning therapeutic applications, with a particular focus on anticancer and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of trifluoromethylated dihydrochalcones in their research and development endeavors.

Introduction: The Strategic Synergy of the Dihydrochalcone Scaffold and Trifluoromethyl Group

Dihydrochalcones, characterized by two aromatic rings linked by a saturated three-carbon bridge, are a class of flavonoids with a diverse and well-documented range of biological activities.[1][2][3][4][5] These natural and synthetic compounds have demonstrated potential as antioxidant, anti-inflammatory, antidiabetic, neuroprotective, and antitumor agents.[1][2][3][4][5] However, challenges such as limited bioavailability and metabolic instability can curtail their therapeutic efficacy.[1][3][4]

Contemporaneously, the introduction of the trifluoromethyl (CF3) group has become a paramount strategy in drug design.[6][7][8] The unique properties of the CF3 group—strong electron-withdrawing nature, high metabolic stability due to the strength of the C-F bond, and its ability to enhance lipophilicity—can significantly improve a drug candidate's pharmacokinetic profile and binding affinity.[8][9][10]

The convergence of the dihydrochalcone scaffold with trifluoromethyl substitution presents a compelling avenue for the development of novel therapeutics. This guide will explore the synthesis, properties, and applications of these hybrid molecules, offering a comprehensive resource for their scientific and professional exploration.

Synthetic Pathways to Trifluoromethylated Dihydrochalcones

The synthesis of trifluoromethylated dihydrochalcones typically involves a two-stage process: the initial synthesis of a trifluoromethylated chalcone precursor, followed by the selective reduction of the α,β-unsaturated double bond.

Synthesis of Trifluoromethylated Chalcone Precursors

The Claisen-Schmidt condensation is the most common method for synthesizing chalcones.[11] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde. To create trifluoromethylated chalcones, either the acetophenone or the benzaldehyde reactant will bear the CF3 group.

Experimental Protocol: Generalized Claisen-Schmidt Condensation for Trifluoromethylated Chalcones

-

Reactant Preparation: Dissolve equimolar amounts of the trifluoromethyl-substituted acetophenone (or benzaldehyde) and the corresponding benzaldehyde (or acetophenone) in a suitable solvent, such as ethanol or methanol.

-

Base Catalysis: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The resulting precipitate, the trifluoromethylated chalcone, is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.[12]

Diagram: Synthesis of Trifluoromethylated Chalcones via Claisen-Schmidt Condensation

Caption: General workflow for the synthesis of trifluoromethylated chalcones.

Reduction of Trifluoromethylated Chalcones to Dihydrochalcones

The selective reduction of the carbon-carbon double bond in the chalcone backbone, while preserving the carbonyl group, is crucial for the synthesis of dihydrochalcones.

Methods for Selective Reduction:

-

Catalytic Hydrogenation: This is a widely used method where the trifluoromethylated chalcone is hydrogenated in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[1] The choice of solvent and reaction conditions is critical to ensure selectivity.

-

Superelectrophilic Activation: A more direct synthesis of trifluoromethylated dihydrochalcones can be achieved through the superelectrophilic activation of 4,4,4-trifluoro/3-(trifluoromethyl)crotonic acids.[13] This method allows for a one-pot synthesis and can be advantageous in certain cases.[13]

Experimental Protocol: Catalytic Hydrogenation of a Trifluoromethylated Chalcone

-

Catalyst and Substrate Preparation: In a reaction vessel, suspend the trifluoromethylated chalcone and a catalytic amount of 10% Pd/C in a suitable solvent, such as ethyl acetate or methanol.

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically using a balloon) while stirring the mixture vigorously.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude trifluoromethylated dihydrochalcone, which can be further purified by recrystallization or column chromatography.

Diagram: Conversion of Trifluoromethylated Chalcones to Dihydrochalcones

Caption: Key step in synthesizing trifluoromethylated dihydrochalcones.

Physicochemical and Pharmacological Properties

The introduction of a trifluoromethyl group imparts significant changes to the dihydrochalcone scaffold.

Physicochemical Properties

| Property | Effect of Trifluoromethylation | Rationale |

| Lipophilicity | Generally increased | The CF3 group is highly lipophilic, which can enhance membrane permeability and bioavailability.[9][10] |

| Metabolic Stability | Significantly increased | The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to metabolic degradation.[9] This can lead to a longer in vivo half-life. |

| Acidity/Basicity | Can be altered | The strong electron-withdrawing nature of the CF3 group can influence the pKa of nearby functional groups.[14] |

| Solubility | Can be affected | While lipophilicity is increased, the overall effect on aqueous solubility can be complex and depends on the entire molecular structure.[6] |

Pharmacological Activities

While research specifically on trifluoromethylated dihydrochalcones is still emerging, we can extrapolate from studies on trifluoromethylated chalcones and dihydrochalcones in general.

-

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of trifluoromethylated chalcones.[11][15][16][17][18] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit tumor cell proliferation in various cancer cell lines, including those that are androgen-independent.[11][15] It is highly probable that the corresponding dihydrochalcones would retain or exhibit modulated anticancer properties.

-

Antimicrobial Activity: Trifluoromethylated chalcones have also been investigated for their antibacterial and antifungal properties.[12][19] The presence of the CF3 group often enhances the antimicrobial potency of the chalcone scaffold.

-

Anti-inflammatory Activity: Dihydrochalcones are known for their anti-inflammatory effects.[1][2][3][20] The introduction of a trifluoromethyl group could potentially enhance this activity by improving the compound's pharmacokinetic profile and target engagement.

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylated dihydrochalcones is highly dependent on the position and nature of substituents on both aromatic rings.

-

Position of the CF3 Group: The placement of the trifluoromethyl group on either the A-ring or B-ring of the dihydrochalcone scaffold will significantly influence its electronic properties and steric profile, thereby affecting its interaction with biological targets.

-

Other Substituents: The presence of other functional groups, such as hydroxyl, methoxy, or halogen moieties, in addition to the CF3 group, can fine-tune the biological activity. For instance, hydroxyl groups are often crucial for antioxidant activity, while methoxy groups can modulate lipophilicity and metabolic stability.[21][22][23]

Diagram: Key Areas for SAR Studies in Trifluoromethylated Dihydrochalcones

Caption: Factors influencing the biological activity of these compounds.

Analytical Characterization

The structural elucidation and purity assessment of trifluoromethylated dihydrochalcone derivatives are typically performed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for confirming the structure of these compounds. 19F NMR is particularly useful for verifying the presence and chemical environment of the trifluoromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized molecules.[24]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups present, such as the carbonyl (C=O) group and aromatic C-H bonds.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compounds and for purification purposes.

Future Perspectives and Conclusion

Trifluoromethylated dihydrochalcone derivatives represent a promising class of compounds with significant therapeutic potential. The strategic introduction of the trifluoromethyl group onto the dihydrochalcone scaffold can lead to compounds with enhanced metabolic stability, improved lipophilicity, and potent biological activity. While much of the current research has focused on the chalcone precursors, the field is ripe for a more in-depth investigation into the properties and applications of the corresponding saturated dihydrochalcone analogs.

Future research should focus on:

-

Expanding the library of synthesized trifluoromethylated dihydrochalcones with diverse substitution patterns.

-

Conducting comprehensive in vitro and in vivo evaluations of their biological activities, particularly in the areas of oncology and infectious diseases.

-

Performing detailed structure-activity relationship studies to guide the design of more potent and selective derivatives.

-

Investigating their mechanisms of action to better understand how they exert their therapeutic effects.

References

-

Stompor, M., Broda, D., & Bajek-Bil, A. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 24(24), 4468. [Link]

-

Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Bélanger, A., Grenier, A., Simard, F., Gendreau, I., Pichette, A., Legault, J., & Pouliot, R. (2019). Dihydrochalcone Derivatives from Populus balsamifera L. Buds for the Treatment of Psoriasis. International Journal of Molecular Sciences, 21(1), 256. [Link]

-

De Luca, F., Di Chio, C., Zappalà, M., & Ettari, R. (2022). Dihydrochalcones as Antitumor Agents. Current Medicinal Chemistry, 29(30), 5042-5061. [Link]

-

ResearchGate. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. [Link]

-

ACS Publications. (n.d.). Dihydrochalcones: Evaluation as Novel Radical Scavenging Antioxidants. Journal of Agricultural and Food Chemistry. [Link]

-

MDPI. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5276. [Link]

-

Saito, Y., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(9), 2729. [Link]

-

ResearchGate. (2023). New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies. [Link]

-

PlumX. (n.d.). Efficient synthesis of trifluoromethylated dihydrochalcones, aryl vinyl ketones and indanones by superelectrophilic activation of 4,4,4-trifluoro/3-(trifluoromethyl)crotonic acids. [Link]

-

ResearchGate. (2025). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. [Link]

-

PubMed. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. [Link]

-

IntechOpen. (2026). Biological Activities of Chalcones. [Link]

-

PubMed. (2013). Synthesis and antitumor activity of novel chalcone derivatives. [Link]

-

Semantic Scholar. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

-

PubMed. (2015). Synthesis and anti-cancer activity evaluation of novel prenylated and geranylated chalcone natural products and their analogs. [Link]

-

ResearchGate. (2025). The Synthesis and Effect of Fluorinated Chalcone Derivatives on Nitric Oxide Production. [Link]

-

ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

-

MDPI. (n.d.). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Antioxidants. [Link]

-

MDPI. (2024). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. Plants, 13(14), 1976. [Link]

-

MDPI. (n.d.). New Glycosylated Dihydrochalcones Obtained by Biotransformation of 2′-Hydroxy-2-methylchalcone in Cultures of Entomopathogenic Filamentous Fungi. Molecules. [Link]

-

PubMed. (n.d.). Dihydrochalcones: evaluation as novel radical scavenging antioxidants. [Link]

-

PubMed. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties-A First Systematic Review. [Link]

-

PubMed. (2022). Dihydrochalcones as antitumor agents. [Link]

-

PubMed. (2024). Structure-Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti- Saprolegnia Agents. [Link]

-

Frontiers. (n.d.). Green synthesis, structure–activity relationships, in silico molecular docking, and antifungal activities of novel prenylated chalcones. [Link]

-

PubChem. (n.d.). 2-Trifluoromethyl-2'-methoxychalcone. [Link]

Sources

- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties-A First Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrochalcones as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. PlumX [plu.mx]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antitumor activity of novel chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Synthesis and anti-cancer activity evaluation of novel prenylated and geranylated chalcone natural products and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Dihydrochalcone Derivatives from Populus balsamifera L. Buds for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Structure-Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti- Saprolegnia Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Green synthesis, structure–activity relationships, in silico molecular docking, and antifungal activities of novel prenylated chalcones [frontiersin.org]

Optimizing Solubilization Strategies for 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone in DMSO

Technical Guide & Application Note | Version 2.0

Executive Summary

This technical guide addresses the solubilization, stability, and handling of 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone (referred to herein as CPTF-Prop ), a lipophilic dihydrochalcone derivative. While specific solubility data for this exact structural analog is often proprietary, its halogenated diaryl ketone structure dictates a predictable physicochemical profile: high solubility in DMSO (>50 mM) but extreme insolubility in aqueous media.

This document provides a self-validating protocol for preparing stock solutions, mitigating the "DMSO crash" during biological assays, and ensuring data integrity in high-throughput screening (HTS).

Physicochemical Profiling & Solvent Compatibility[1]

Structural Analysis

To understand the solubility behavior of CPTF-Prop, we must deconstruct its molecular architecture.

-

Lipophilic Core: The molecule features two aromatic rings bridged by a saturated ketone linker (dihydrochalcone scaffold).

-

Halogenation: The 4-chlorophenyl and 3'-trifluoromethyl groups significantly increase the partition coefficient (LogP), likely pushing it above 4.0. This enhances membrane permeability but drastically reduces aqueous solubility.

-

Hydrogen Bonding: It acts as a weak Hydrogen Bond Acceptor (ketone, fluorine atoms) but lacks Hydrogen Bond Donors.

Why DMSO?

Dimethyl Sulfoxide (DMSO) is the requisite vehicle for CPTF-Prop due to its high dielectric constant (

-

Dipole-Dipole Interactions: The sulfoxide oxygen of DMSO interacts favorably with the electron-deficient aromatic rings created by the electron-withdrawing trifluoromethyl group.

-

Dispersion Forces: The methyl groups of DMSO stabilize the lipophilic chlorophenyl tail.

Critical Warning: While DMSO dissolves the compound, it is hygroscopic. Absorbed atmospheric water can shift the solvent polarity enough to cause "silent precipitation" of CPTF-Prop over time.

Experimental Protocol: Solubility Determination

Since batch-to-batch crystal morphology affects dissolution rates, you must validate solubility empirically rather than relying solely on theoretical values.

Kinetic Solubility Assessment (High-Throughput)

Use this method to determine the "working limit" for biological assays.

Materials:

-

CPTF-Prop (Solid)

-

Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

-

Nephelometer or UV-Vis Plate Reader

Protocol:

-

Prepare a 100 mM master stock in 100% DMSO. Vortex for 60 seconds.

-

Perform sequential dilution (1:1) in DMSO to generate a range (100 mM down to 0.1 mM).

-

Spike 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final DMSO = 1%).

-

Incubate for 2 hours at RT.

-

Read Absorbance at 600 nm (OD600).

-

Interpretation: A spike in OD600 indicates light scattering caused by microprecipitation. The highest concentration before the spike is your Kinetic Solubility Limit .

-

Thermodynamic Solubility (Gold Standard)

Use this for storage stock validation.

-

Add excess CPTF-Prop solid to 1 mL DMSO in a glass vial.

-

Shake at 25°C for 24 hours.

-

Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Analyze the supernatant via HPLC-UV against a standard curve.

Stock Solution Preparation Workflow

This workflow ensures sterility and concentration accuracy.

Figure 1: Standard Operating Procedure for preparing high-integrity stock solutions. Note the loop back to mixing if dissolution is incomplete.

The "DMSO Crash": Mechanism & Mitigation

The most common failure mode with CPTF-Prop is precipitation upon dilution into aqueous buffers (e.g., cell culture media). The high lipophilicity of the trifluoromethyl/chlorophenyl moieties drives the molecules to aggregate immediately when the DMSO solvation shell is stripped away by water.

The Precipitation Pathway

Figure 2: The fate of lipophilic compounds upon aqueous dilution. "Amorphous Aggregates" are particularly dangerous as they can cause non-specific inhibition in enzyme assays.

Mitigation Strategy: The "Intermediate Dilution" Step

Do not dilute a 50 mM stock directly to 10 µM in media. The concentration gradient is too steep.

Correct Protocol (Serial Dilution):

-

Stock: 50 mM in 100% DMSO.

-

Intermediate: Dilute to 500 µM in 100% DMSO (not water).

-

Working: Dilute the 500 µM intermediate 1:100 into media to achieve 5 µM (1% DMSO final).

-

Why? This maintains solubility during the handling steps and ensures the final mixing event is rapid and uniform.

-

Storage & Stability Data

| Parameter | Recommendation | Rationale |

| Storage Temp | -20°C or -80°C | Slows chemical degradation (dehalogenation). |

| Container | Amber Glass or Polypropylene (PP) | Polystyrene is incompatible with DMSO. Amber protects from UV-induced photolysis of the ketone. |

| Freeze/Thaw | Max 3 cycles | Repeated expansion/contraction introduces moisture. |

| Hygroscopicity | Store over Desiccant | DMSO absorbs water from air; water >1% can precipitate CPTF-Prop inside the frozen stock. |

References

-

BenchChem. (2025).[1][2] Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one. Retrieved from [3]

-

MedChemExpress. (2024). Compound Handling Instructions: Solubility and Stock Preparation. Retrieved from

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for kinetic solubility protocols).

-

NIST. (2024). 1-Propanone, 1-(4-chlorophenyl)- Chemical Properties. NIST WebBook. Retrieved from

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Metabolic Stability Assessment of 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone

Foreword: Charting the Metabolic Fate of a Novel Propiophenone Derivative

In the landscape of drug discovery and development, understanding a compound's metabolic stability is not merely a regulatory checkpoint but a critical determinant of its therapeutic success.[1][2] A candidate molecule with promising pharmacological activity can falter if it is too rapidly metabolized, failing to achieve therapeutic concentrations, or if its metabolism leads to the formation of toxic byproducts.[3][4] Conversely, a compound that is too resistant to metabolism may accumulate in the body, leading to adverse effects.[3] This guide provides a comprehensive framework for evaluating the metabolic stability of a novel propiophenone derivative, 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone, a hypothetical yet structurally plausible drug candidate.

As a Senior Application Scientist, my objective is to move beyond rote protocol recitation. Instead, this document will elucidate the causality behind our experimental choices, grounding our methods in the principles of drug metabolism and pharmacokinetics (DMPK). We will explore how to design and execute self-validating experiments that yield robust and translatable data. This guide is structured to empower researchers to not only assess the metabolic fate of this specific compound but to apply these principles to a broader range of new chemical entities (NCEs).

The Compound in Focus: 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone

The structure of our subject compound, a propiophenone backbone with a chlorophenyl and a trifluoromethylphenyl moiety, presents several interesting features from a metabolic standpoint. The presence of halogen atoms (chlorine and fluorine) and a ketone functional group suggests potential sites for both Phase I and Phase II metabolic transformations. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability.[5] Our investigation will aim to identify the metabolic "soft spots" and quantify the rate of metabolic turnover.

Foundational In Vitro Assessment: Liver Microsomal Stability Assay

Our initial evaluation will employ a liver microsomal stability assay. Liver microsomes are a subcellular fraction rich in cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolism for a vast number of drugs.[6][7] This assay is a cost-effective, high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[6][8]

Experimental Rationale & Design

The core principle of this assay is to incubate the test compound with liver microsomes and a necessary cofactor, NADPH, which initiates the enzymatic reactions.[9] The concentration of the parent compound is monitored over time using a highly sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

The workflow for this assay is designed to be systematic and reproducible.

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Step-by-Step Protocol

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone in DMSO.

-

Working Solution: Dilute the stock solution in acetonitrile to an appropriate concentration (e.g., 125 µM).[12]

-

Microsomal Solution: Thaw human or animal (e.g., rat, mouse) liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[9][13]

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor.[12][14]

-

-

Incubation:

-

In a 96-well plate, combine the microsomal solution and the test compound working solution. Pre-warm the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14]

-

Incubate the plate at 37°C with gentle shaking.

-

-

Sampling and Reaction Termination:

-

Sample Processing and Analysis:

Data Interpretation and Hypothetical Results

The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[16]

| Time (min) | % Parent Compound Remaining (Hypothetical) |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 45 | 15 |

| 60 | 5 |

From a plot of the natural logarithm of the percent remaining versus time, the slope of the line (k) can be determined.

-

t1/2 = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein)

A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[13]

A More Comprehensive System: The Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for many Phase II conjugation reactions.[17] Therefore, a hepatocyte stability assay is the logical next step. Intact hepatocytes contain the full complement of metabolic enzymes and cofactors, providing a more holistic view of a compound's metabolic fate.[6][18] This assay is considered the "gold standard" for in vitro metabolism studies.[6]

Experimental Rationale & Design

Cryopreserved human or animal hepatocytes are incubated in suspension with the test compound. Similar to the microsomal assay, samples are taken at various time points, the reaction is quenched, and the remaining parent compound is quantified by LC-MS/MS.[8][10] The data generated can be used to predict in vivo hepatic clearance.[10]

Detailed Step-by-Step Protocol

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium and determine cell viability and density using a method like trypan blue exclusion. The viability should be high (e.g., >80%).

-

Adjust the cell density to the desired concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[19]

-

-

Incubation:

-

Add the test compound (at a final concentration, e.g., 1 µM) to the hepatocyte suspension in a shaking water bath at 37°C.[20]

-

-

Sampling and Termination:

-

Sample Processing and Analysis:

-

Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

-

Analyze the supernatant for the parent compound concentration using a validated LC-MS/MS method.

-

Data Interpretation and Hypothetical Results

The data analysis is similar to the microsomal stability assay, yielding in vitro t1/2 and CLint values.

| Time (min) | % Parent Compound Remaining (Hypothetical) |

| 0 | 100 |

| 15 | 90 |

| 30 | 78 |

| 60 | 55 |

| 90 | 38 |

| 120 | 20 |

-

CLint (µL/min/10^6 cells) is calculated from the elimination rate constant. These values can then be scaled to predict in vivo hepatic blood clearance.[8][19]

Predicting Metabolic Pathways of 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone

Based on the structure of our compound, we can predict several potential metabolic pathways. The presence of aromatic rings, a ketone group, and halogen substituents provides multiple sites for enzymatic attack.

Caption: Predicted Metabolic Pathways for the Subject Compound.

-

Phase I Reactions:

-

Aromatic Hydroxylation: The chlorophenyl and trifluoromethylphenyl rings are susceptible to hydroxylation by CYP enzymes.[21] The position of hydroxylation will be influenced by the electronic effects of the substituents.

-

Ketone Reduction: The propiophenone ketone group can be reduced to a secondary alcohol by carbonyl reductases.

-

Oxidative Dehalogenation: While less common for aromatic chlorides, oxidative metabolism can lead to the removal of the chlorine atom.[22] The trifluoromethyl group is generally very stable and resistant to defluorination.[5]

-

-

Phase II Reactions:

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The metabolic stability assessment of 3-(4-Chlorophenyl)-3'-trifluoromethylpropiophenone, as outlined in this guide, provides a robust framework for decision-making in the drug discovery process. By systematically employing in vitro tools like microsomal and hepatocyte stability assays, we can generate crucial data on the compound's intrinsic clearance and half-life.[16][23]

If the compound is found to be highly unstable (rapid clearance), medicinal chemists can use the knowledge of its metabolic pathways—elucidated through metabolite identification studies—to modify the structure at the metabolic "soft spots" to enhance stability. Conversely, if the compound is excessively stable, structural modifications may be needed to facilitate clearance. The ultimate goal is to achieve a balanced metabolic profile that supports a favorable pharmacokinetic and safety profile in vivo.[1] This structured, hypothesis-driven approach to metabolic stability assessment is fundamental to the successful advancement of new chemical entities from the laboratory to the clinic.

References

-

Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

-

Masimirembwa, C. M., & Baranczewski, P. (2011). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design? Patsnap Synapse. Retrieved from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences and Research, 15(1), 1-3. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

-

Pelkonen, O., & Pasanen, M. (2009). Metabolic stability and its role in the discovery of new chemical entities. ProQuest. Retrieved from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Rahman, S. A., et al. (2016). Predicting novel metabolic pathways through subgraph mining. Oxford Academic. Retrieved from [Link]

-

Rahman, S. A., et al. (2016). Predicting Novel Metabolic Pathways through Subgraph Mining. ResearchGate. Retrieved from [Link]

-

Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. PubMed. Retrieved from [Link]

-

Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

-

Masimirembwa, C. M., & Baranczewski, P. (2011). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. Retrieved from [Link]

-

Alwsci. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from [Link]

-

Chen, B., et al. (2018). A deep learning architecture for metabolic pathway prediction. Oxford Academic. Retrieved from [Link]

-

ResearchGate. (2016, November 30). How one can predict the metabolic pathway using bioinformatic tools( if any) for a novel compound, if the structure of compound is known? Retrieved from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

-

Ma, S., & Chowdhury, S. K. (2010). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. ACS Publications. Retrieved from [Link]

-

Kotera, M., et al. (2016). Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach. ACS Publications. Retrieved from [Link]

-

Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

-

AZoLifeSciences. (2022, September 13). Drug Detection Methods. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

-

protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

de Visser, S. P. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. PubMed. Retrieved from [Link]

-

Cheeseman, K. H., et al. (1985). Biochemical studies on the metabolic activation of halogenated alkanes. PMC. Retrieved from [Link]

-

Sellitepe, N., et al. (2024). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. DergiPark. Retrieved from [Link]

-

Weissenborn, M. J., et al. (2019). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Cytochrome P450. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Retrieved from [Link]

-

OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

-

MDPI. (2021). Phenoconversion of Cytochrome P450 Metabolism: A Systematic Review. Retrieved from [Link]

-

Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. Retrieved from [Link]

-

ACS Publications. (2017). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Trifluoromethyl-4-chlorophenylpiperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450. StatPearls. Retrieved from [Link]

-

MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. Retrieved from [Link]

Sources

- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 2. longdom.org [longdom.org]

- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 4. Metabolic stability and its role in the discovery - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. openanesthesia.org [openanesthesia.org]

- 8. nuvisan.com [nuvisan.com]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 11. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 15. technologynetworks.com [technologynetworks.com]

- 16. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmafocusasia.com [pharmafocusasia.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 23. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Grignard reaction conditions for 3-trifluoromethylphenyl magnesium bromide

Executive Summary & Safety Warning

CRITICAL SAFETY ALERT

EXPLOSION HAZARD: Phenyl Grignard reagents containing trifluoromethyl (-CF3) groups, particularly in the meta or para positions, have a documented history of unexpected detonation and violent thermal runaway during synthesis via direct magnesium insertion.

-

Risk Factor: The induction period for 3-trifluoromethylphenyl bromide is notoriously unpredictable.

-

Failure Mode: Accumulation of unreacted halide followed by autocatalytic initiation leads to a reaction rate exceeding the condenser's cooling capacity, resulting in solvent vaporization and vessel rupture.

-

Recommendation: For laboratory-scale (<100 g) preparation, Method A (Halogen-Metal Exchange) is strongly recommended over direct insertion.

Scope

This guide details the synthesis of 3-trifluoromethylphenyl magnesium bromide (3-CF3-PhMgBr), a critical intermediate for introducing lipophilic metabolic stability into drug scaffolds. We present two validated protocols:

-

Method A (Preferred): Turbo Grignard (

) mediated halogen-metal exchange. -

Method B (Legacy): Direct magnesium insertion with strict thermal control parameters.

Chemical Context & Mechanistic Insight

The presence of the electron-withdrawing trifluoromethyl group at the C3 position creates a unique electronic environment:

-

Inductive Effect (-I): The -CF3 group pulls electron density from the ring, making the C-Br bond stronger and less reactive toward Mg(0) insertion compared to bromobenzene.

-

Carbanion Stabilization: Once formed, the Grignard species is stabilized, but this same effect makes the initiation step sluggish.

-

The "Turbo" Solution: Knochel’s Turbo Grignard (

) bypasses the surface-area-dependent Mg(0) insertion. The LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing solubility and reactivity, while the isopropyl group acts as a sacrificial exchange partner.

Method Selection Guide

| Feature | Method A: Turbo Exchange ( | Method B: Direct Insertion (Mg Metal) |

| Safety Profile | High (Homogeneous, no induction spike) | Low (Exothermic induction risk) |

| Temperature | -5 °C to 0 °C | Reflux (65 °C) |

| Reaction Time | < 1 Hour | 2–4 Hours |

| Cost | High (Requires stoichiometric | Low (Mg metal is cheap) |

| Scalability | Linear (Easy heat management) | Non-Linear (Heat transfer limited) |

Experimental Protocols

Method A: Halogen-Metal Exchange (Recommended)

Best for: Discovery chemistry, scale <100g, safety-critical environments.

Reagents

-

Substrate: 1-Bromo-3-(trifluoromethyl)benzene (Assay >99%).

-

Reagent: Isopropylmagnesium chloride - Lithium chloride complex (

), 1.3 M in THF (Turbo Grignard). -

Solvent: Anhydrous THF (Water <50 ppm).

Step-by-Step Workflow

-

System Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and

inlet. Cool under positive nitrogen pressure. -

Charging: Charge the flask with 1-Bromo-3-(trifluoromethyl)benzene (1.0 equiv) and anhydrous THF (concentration 0.5 M).

-

Cooling: Cool the solution to -5 °C using an ice/salt bath.

-

Exchange: Add

(1.05 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 15 minutes.-

Note: Maintain internal temperature < 0 °C.

-

-

Aging: Stir the mixture at 0 °C for 30–45 minutes.

-

Validation: Aliquot 0.1 mL, quench with

, and analyze via

Figure 1: Workflow for LiCl-mediated halogen-metal exchange.[1]

Method B: Direct Magnesium Insertion (Legacy)

Best for: Multi-kilo scale (where cost is paramount), provided engineering controls for heat removal are in place.

Reagents

-

Mg Source: Magnesium turnings (Grignard grade), washed with 1N HCl, water, acetone, and dried.

-

Activator: Iodine crystals (

) or DIBAL-H (1 mol%). -

Solvent: Anhydrous THF (preferred) or Diethyl Ether (

).

Step-by-Step Workflow

-

Activation: Place Mg turnings (1.2 equiv) in a dry 3-neck RBF with a reflux condenser. Add a single crystal of Iodine. Heat with a heat gun until iodine vapor sublimes and coats the Mg (purple haze).

-

The "Seeding" (Critical Safety Step):

-

Cool to room temperature.[2]

-

Add just enough THF to cover the Mg.

-

Add 5% of the total volume of the aryl bromide neat (undiluted) directly onto the Mg.

-

Observation: Wait for initiation (turbidity, exotherm, disappearance of iodine color). Do NOT proceed until initiation is confirmed.

-

-

Dilution: Once initiated, add the remaining THF to the reaction flask.

-

Controlled Addition: Mix the remaining aryl bromide with THF (1:1 v/v). Add this solution dropwise to the refluxing mixture.

-

Rate Control: The addition rate must match the consumption rate. If reflux stops, STOP ADDITION immediately.

-

-

Post-Reaction: After addition is complete, reflux for 1 hour to ensure full conversion.

Figure 2: Safety logic for direct Mg insertion. Note the "Stop" loop.

Quality Control: The Knochel Titration

Do not rely on theoretical molarity. Grignard reagents degrade.

Principle: Iodine reacts immediately with the Grignard reagent. When the Grignard is consumed, the excess iodine persists, turning the solution brown.

Protocol:

-

Weigh exactly 254 mg of Iodine (

) (1.0 mmol) into a dry vial. -

Dissolve in 3-5 mL of 0.5 M LiCl in THF (The LiCl accelerates the reaction and prevents precipitation).

-

Cool to 0 °C.

-

Titrate the Grignard reagent into the iodine solution dropwise using a 1.0 mL syringe.

-

Endpoint: The dark brown solution becomes completely colorless.

Calculation:

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Initiation (Method B) | Oxide layer on Mg; "Wet" solvent. | Add 5 drops of DIBAL-H or 1,2-dibromoethane (entrainment). Sonicate the flask. |

| Viscous Sludge | Concentration > 1.0 M; Solubility limit.[3] | Dilute with anhydrous THF. For future runs, add LiCl (0.5 equiv) to break aggregates. |

| Low Yield (Titration) | Wurtz Coupling (Homocoupling). | Temperature too high during addition. Switch to Method A (Exchange) or lower temp. |

| Precipitate in Method A | Low solubility of Mg-Br species. | Ensure LiCl is present (Turbo Grignard). LiCl increases solubility by forming |

References

-

Knochel, P., et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[4]

-

Pfizer Inc. "Safety Hazard Alert: Explosion of 3-(trifluoromethyl)phenyl magnesium bromide." Chemical & Engineering News (C&EN). (Cited in DCHAS Safety Notes).

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.

-

Organic Syntheses. "Preparation of 3,5-Bis(trifluoromethyl)acetophenone via Grignard." Org.[5][6][7][8] Synth. 2005, 82, 115. (Demonstrates the safety preference for exchange over direct insertion for CF3-aryls).

Sources

Optimizing Claisen-Schmidt condensation for electron-deficient acetophenones

Topic: Optimization for Electron-Deficient Acetophenones Ticket Status: OPEN Support Agent: Senior Application Scientist

Introduction: The "Ticket System" Approach

Welcome to the Chalcone Synthesis Support Hub. You are likely here because your standard "NaOH + Ethanol" protocol—which works perfectly for unsubstituted acetophenones—is failing with your electron-deficient substrates (e.g., nitro-, cyano-, or polyhalo-acetophenones).

When you place an Electron-Withdrawing Group (EWG) on the acetophenone ring, you fundamentally alter the reaction's kinetic landscape. You aren't just running a condensation; you are managing a tug-of-war between acidity (rapid enolate formation) and stability (reversible retro-aldol pathways).

This guide treats your experiment as a "system." We will diagnose the failure modes, visualize the mechanism, and provide optimized protocols that bypass the limitations of classical methods.

Module 1: The Engine (Mechanism & Thermodynamics)

To fix the reaction, you must visualize where it breaks. The diagram below maps the Claisen-Schmidt pathway, highlighting specific stress points caused by electron-deficient substrates.

Figure 1: Mechanistic pathway of Claisen-Schmidt condensation. Note that EWGs stabilize the enolate (Red), making it form quickly, but also making the final product susceptible to Michael addition (Grey) if the reaction is not quenched immediately.

Module 2: Troubleshooting (Ticket Resolution)

Ticket #001: "My reaction mixture turned into a black tar."

Diagnosis: Uncontrolled Polymerization (Michael Addition). Electron-deficient chalcones are excellent Michael acceptors. If you leave the reaction running too long or use a base that is too strong (like KOH/NaOH at high molarity), the excess enolate will attack your product, forming oligomers.

-

The Fix:

-

Reduce Base Strength: Switch from NaOH to Ba(OH)₂ or a solid-supported catalyst.

-

Quench Early: Do not wait for "100% conversion" on TLC. Quench when the product spot is dominant, even if starting material remains.

-

Lower Temperature: Run at 0°C–10°C instead of Room Temperature (RT) or Reflux.

-

Ticket #002: "I see the product on TLC, but it disappears during workup."

Diagnosis: Retro-Aldol Reversion. The aldol addition step is reversible. Electron-deficient enolates are stable leaving groups. If water is not removed or if the system contains too much water during workup, the equilibrium shifts back to the starting materials.

-

The Fix:

-

Force Dehydration: Ensure your protocol favors the elimination of water (Step 2 -> Step 3 in Fig 1).

-

Avoid Aqueous Workup: Use the Solvent-Free Protocol (see Module 3). This physically removes the solvent medium that facilitates the reverse reaction.

-

Ticket #003: "Yield is low despite high reactivity of the ketone."

Diagnosis: Cannizzaro Competition. If your aldehyde partner is also electron-deficient (e.g., 4-nitrobenzaldehyde) and you use a strong base, the hydroxide ion may attack the aldehyde directly (Cannizzaro reaction) rather than acting as a base for the ketone.

-

The Fix:

-

Stoichiometry: Use a slight excess of the ketone (1.1 equiv) to ensure enolate is always available to trap the aldehyde.

-

Change Solvent: Switch to a heterogeneous phase system (Grinding or Ultrasound) to limit the mobility of the hydroxide ion.

-

Module 3: Optimized Protocols

Choose the protocol based on your lab's capabilities. Protocol B is the "Gold Standard" for this specific substrate class.

Protocol A: The "Green" Solid-State Grind (Recommended)

Best for: High yields, avoiding polymerization, and preventing retro-aldol.

Why it works: By removing the solvent, you increase the concentration of reactants to the theoretical maximum. The lack of bulk solvent prevents the diffusion necessary for polymerization side-reactions.

-

Materials:

-

Procedure:

-

Grind vigorously for 5–10 minutes. The mixture will likely turn into a yellow/orange paste and then solidify.

-

Workup: Add cold water (10 mL) to the solid. Filter the precipitate using a Buchner funnel.[1] Wash with cold water until neutral pH.

-

Purification: Recrystallize from hot ethanol.

Protocol B: Ultrasound-Assisted Synthesis

Best for: Scale-up and substrates that are stubborn solids.

-

Materials:

-

Reactants (1:1 ratio)

-

Solvent: Ethanol (minimal volume)

-

Catalyst: KF/Al₂O₃ (Potassium Fluoride on Alumina) or dilute NaOH.

-

-

Procedure:

Protocol C: Micellar Catalysis (Water + Surfactant)

Best for: "Green" chemistry compliance and highly hydrophobic substrates.

-

Materials:

-

Reactants (1:1 ratio)

-

Medium: Water containing 20 mol% Na-Stearate or CTAB (Cetyltrimethylammonium bromide).

-

-

Procedure:

-

Mix reactants in the aqueous surfactant solution.

-

Stir vigorously at RT. The micelles act as "nanoreactors," concentrating the hydrophobic organic reactants inside while keeping the base in the water, protecting the product from degradation.

-

Data Summary: Method Comparison

The following table summarizes typical yields for 4-Nitrochalcone synthesis using different optimization strategies.

| Method | Catalyst | Time | Yield (%) | Side Products |

| Classical (Reflux) | NaOH/EtOH | 4 hrs | 65-72% | High (Tars/Oligomers) |

| Solvent-Free (Grind) | Solid NaOH | 10 min | 92-96% | Minimal |

| Microwave | Basic Alumina | 2 min | 88-91% | Low |

| Ultrasound | KF/Al₂O₃ | 20 min | 85-90% | Low |

Data aggregated from comparative studies on electron-deficient chalcone synthesis [1, 2, 3].[8]

References

-

Solvent-Free Synthesis of Chalcones. Journal of Chemical Education. (Demonstrates the superiority of grinding for yield and purity). [Link]

-

Green Synthesis of Chalcone Derivatives. AIP Publishing. (Comparison of conventional vs. microwave/grinding methods). [Link]

-

Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega. (Use of surfactants to optimize reaction conditions). [Link]

-

Solvent-Free Synthesis of Chalcones and their Antibacterial Activities. ResearchGate. (Specific data on nitro-substituted acetophenones). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ir.uitm.edu.my [ir.uitm.edu.my]

- 3. rsc.org [rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. propulsiontechjournal.com [propulsiontechjournal.com]

- 6. studylib.net [studylib.net]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support: Catalyst Optimization for Chlorophenyl Ketone Hydrogenation

Status: Active Agent: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Deactivation & Selectivity Loss in Halo-Aromatic Reduction

The Core Conflict: Activity vs. Selectivity

Welcome to the technical support center. If you are hydrogenating chlorophenyl ketones (e.g., 4-chloroacetophenone), you are likely facing one of two critical failure modes:

-

Stalled Reaction: The reaction starts fast but dies at 40-60% conversion.

-

Dehalogenation (The "Runaway" Side Reaction): You obtain the alcohol, but the chlorine atom has been stripped off (hydrodechlorination), or you see significant corrosion of your reactor.

The Root Cause: Unlike simple ketone reductions, this substrate carries a "suicide pill"—the chlorine atom. The primary poisoning mechanism here is HCl Autopoisoning .

As the reaction proceeds, a competing pathway (hydrogenolysis) cleaves the C-Cl bond, releasing HCl. This HCl does not just lower the pH; it competitively binds to the metal active sites (poisoning) and can degrade support matrices like Alumina, leading to metal sintering or leaching.

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify if you are suffering from HCl poisoning or feed-impurity poisoning.

Caption: Diagnostic logic tree distinguishing between self-generated HCl poisoning and external feed impurities.

Technical Deep Dive: The Mechanism of Failure

The Poisoning Mechanism (HCl)

When Hydrogenolysis occurs (

-

Site Blocking (Electronic/Steric): Chloride ions (

) adsorb strongly onto the metal surface (especially on Pd and Pt), creating an electron-deficient environment that inhibits the activation of the carbonyl bond ( -

Support Degradation: If you are using

(alumina) support, HCl reacts to form

Selectivity Data: Metal Choice

The choice of metal dictates the survival of the Chlorine atom.

| Metal Catalyst | Ketone Reduction Activity | C-Cl Bond Retention (Selectivity) | Risk of HCl Poisoning |

| Pd/C (Palladium) | High | Very Low (Rapid Dechlorination) | High (due to rapid HCl generation) |

| Pt/C (Platinum) | Moderate/High | High (Preferred for Halo-ketones) | Moderate (Requires scavenging) |

| Ru/C (Ruthenium) | Moderate | High | Low (But requires high pressure) |

| Raney Ni | Moderate | Low (unless modified) | High (Leaches Ni in acid) |

Expert Insight: Do not use standard Pd/C for chlorophenyl ketones unless you want to remove the chlorine. For retention, Pt/C is the industry standard , provided you manage the acidity.

Recommended Protocol: Buffered Hydrogenation

To prevent HCl poisoning, you must implement an In-Situ Scavenging System . This protocol uses a mild base to neutralize HCl the moment it forms, preventing the "poisoning loop."

Objective: Hydrogenation of 4-chloroacetophenone to 1-(4-chlorophenyl)ethanol.

Reagents:

-

Substrate: 4-Chloroacetophenone (1.0 eq)

-

Catalyst: 5% Pt/C (sulfided variants can offer higher selectivity but lower activity). Loading: 0.5 - 1.0 mol%.

-

Solvent: Methanol or Ethanol (Avoid acidic solvents).

-

Scavenger: Sodium Bicarbonate (

) or Morpholine (1.1 eq relative to expected dehalogenation, typically 0.05-0.1 eq relative to substrate if selectivity is high).

Step-by-Step Workflow:

-

Feed Purification: Ensure the ketone substrate is free of sulfur-containing synthesis residues (e.g., from Friedel-Crafts acylation). If unsure, treat with activated carbon prior to hydrogenation.

-

Slurry Preparation:

-

Charge the hydrogenation reactor with the catalyst (Pt/C).

-

Critical Step: Add the Acid Scavenger (

) directly to the slurry. -

Add the solvent and substrate.[1]

-

-

Purging: Purge with Nitrogen (

) x3, then Hydrogen ( -

Reaction:

-

Set pressure to 5-10 bar (Pt requires slightly higher pressure than Pd).

-

Temperature: 25°C - 40°C. Warning: Temperatures >50°C exponentially increase the rate of dehalogenation.

-

-

Monitoring: Monitor

uptake. If uptake stalls, do not increase temperature . Check the pH of a filtered aliquot. If acidic, add more base. -

Workup: Filter catalyst immediately. Wash the filtrate with water to remove salts (

).

Reaction Pathway Visualization

Understanding the competing pathways is vital for controlling selectivity.

Caption: Path A is the desired reduction. Path B generates HCl, which loops back to poison the catalyst.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) as a scavenger? A: We recommend inorganic bases (NaHCO3, K2CO3) or weaker organic bases like Morpholine. Strong amines like TEA can sometimes coordinate too strongly to the metal center, acting as a competitive inhibitor themselves, effectively slowing down the desired hydrogenation.

Q: My reaction works with fresh catalyst but fails upon recycling. Why? A: This is likely Chloride Accumulation . Even with a scavenger, chloride salts can precipitate within the catalyst pores (fouling).

-

Fix: Wash the spent catalyst with copious amounts of water (to dissolve NaCl) followed by methanol before reusing.

Q: Why not just use Pd/C and stop the reaction exactly when the ketone is gone? A: Pd/C is extremely fast at dehalogenation. Often, the rate of C-Cl cleavage is competitive with C=O reduction. You will likely end up with a mixture of product and dechlorinated byproducts (5-10%) even at partial conversion. Pt/C or PtO2 (Adams' Catalyst) provides a much wider "safety window."

Q: Is there a solvent effect? A: Yes. Methanol is generally preferred for rate, but if dehalogenation is high, switching to a non-polar solvent like Toluene (or a biphasic Toluene/Water system) can sometimes suppress the ionic mechanism of dehalogenation, though reaction rates will be slower.

References

-

Tundo, P., et al. (2003).[1] Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems.[1] Journal of Molecular Catalysis A: Chemical.[1]

-

Rylander, P. N. (1967).[2] Catalytic Hydrogenation over Platinum Metals.[1][2][3][4] Academic Press. (Foundational text on Pt vs Pd selectivity).

-

Coq, B., et al. (1993). Conversion of Chlorobenzene over Palladium and Platinum Catalysts: Poisoning by HCl. Applied Catalysis A: General.

-

Bajec, D., et al. (2021). Catalytic activities and resistance to HCl poisoning of Ni-based catalysts.[5] Journal of Industrial and Engineering Chemistry.[5]

Sources

Technical Support Center: Exothermic Control in Grignard-Nitrile Additions

Welcome to the Reaction Engineering Support Hub. Ticket ID: GRIG-CN-THERMO-001 Subject: Thermal Management & Selectivity in Ketone Synthesis via Nitriles Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Module 1: Critical Safety & Thermodynamics (The "Why")

You are likely here because your reaction exotherm spiked unexpectedly, or your yields are inconsistent. The addition of a Grignard reagent (

This reaction profile presents three distinct thermal risks:

-

Formation Latency: If generating Grignard in situ, the induction period can lead to halide accumulation. Once initiated, this causes a violent thermal runaway.

-

Addition Exotherm: The nucleophilic attack on the nitrile

bond is exothermic. Inadequate heat removal leads to side reactions (polymerization or "Wurtz-type" coupling). -

Hydrolysis Shock: The imine salt is stable until quenching. The hydrolysis step releases significant heat (

) and generates ammonia/ammonium salts, which can cause foaming and pressure buildup.

Reaction Pathway Visualization

The following diagram outlines the critical control points where temperature deviations cause failure.

Figure 1: Reaction pathway highlighting the stable imine salt intermediate and critical thermal control points.

Module 2: Troubleshooting Common Failures

User Question: “I added the nitrile to my Grignard reagent, and the reaction boiled over. Now I have a black tar. What happened?”

Dr. Vance: You likely experienced Thermal Runaway due to Accumulation .

-

Diagnosis: If the addition rate exceeds the cooling capacity of your reactor, the internal temperature spikes. At high temperatures (

in THF), nitriles can polymerize, or the Grignard reagent can attack the solvent. -

Fix: Calculate the Adiabatic Temperature Rise (

). Ensure your cooling bath (Dry Ice/Acetone or Chiller) has a heat removal rate ( -

Protocol Adjustment: Switch to "Dosing Controlled" mode. Stop addition immediately if the internal temperature rises by

.

User Question: “My reaction stayed cool, but I recovered 80% starting material (nitrile) and the alkane corresponding to my Grignard. Why?”

Dr. Vance: This is the classic Enolization Trap .

-

Diagnosis: If your nitrile has

-protons (e.g., Benzyl cyanide), the Grignard reagent acted as a base rather than a nucleophile, deprotonating the nitrile to form a ketenimine anion. Upon quench, this simply reprotonates back to the starting nitrile. -

Fix:

-

Lower Temperature: Run the addition at

or -

Solvent Switch: Use a less polar solvent like Diethyl Ether or Toluene/Ether mix.[1] High polarity (pure THF) can stabilize the separated ion pair, favoring deprotonation.

-

User Question: “I see a tertiary alcohol in my product. How did a Grignard add twice to a nitrile?”

Dr. Vance: It didn't add twice to the nitrile; it added to the Imine .

-

Diagnosis: While rare, if the reaction mixture is heated excessively or if the imine salt is unstable, the Grignard can attack the imine salt again, leading to a tertiary carbinamine (which hydrolyzes to a tertiary alcohol/amine mix).

-

Fix: Strictly maintain stoichiometry (1.05 - 1.1 equivalents of Grignard). Avoid large excesses.

Module 3: Optimization & Protocols

Solvent Selection Guide

The choice of solvent dictates the reflux temperature (safety ceiling) and the solvation of the magnesium species (reactivity).

| Feature | Diethyl Ether ( | Tetrahydrofuran (THF) | 2-Methyl-THF |

| Boiling Point | |||

| Solvation | Weak (Schlenk equilibrium shifts to dimer) | Strong (Monomeric Grignard) | Moderate |

| Exotherm Risk | High (Low thermal mass, volatile) | Moderate | Low (High thermal mass) |

| Green Score | Poor (Peroxides, Emissions) | Moderate | Excellent (Bio-derived) |

| Recommendation | Use for small scale or unstable imines. | Standard for most additions. | Recommended for scale-up (>100g). |

Standard Operating Procedure (SOP): Controlled Addition

Objective: Synthesize Ketone via Nitrile Addition while maintaining

Step 1: System Preparation

-

Flame-dry all glassware under vacuum. Backfill with Argon (Nitrogen is acceptable, but Argon is heavier and blankets better).

-

Critical: Fit the reaction flask with a reflux condenser and an internal temperature probe. Do not rely on bath temperature.

Step 2: Grignard Preparation/Sourcing

-

If preparing in situ: Use Iodine (

) or DIBAL-H (catalytic) to activate Mg. -

Checkpoint: Ensure all Mg is consumed or the solution has stopped evolving heat before adding the nitrile. Unreacted halide will compete with the nitrile.

Step 3: The Addition (The Danger Zone)

-

Cool the Grignard solution to

. -

Dilute the Nitrile in the reaction solvent (1:1 v/v). Pure nitrile creates localized hot spots.

-

Add Nitrile Dropwise: Rate should be set so that internal temp does not exceed

. -

Observation: The solution often turns from grey/brown to a clear or light yellow/orange as the imine salt forms.

Step 4: The Quench (Hydrolysis)

-

Warning: The imine salt is a "loaded spring."

-

Cool the mixture to

. -

Add

(or saturated -

Note: The mixture will turn into a solid block (magnesium salts) before breaking up. Mechanical stirring is essential.

-

Hydrolysis of the imine to the ketone may require heating the aqueous acidic mixture to reflux for 1-2 hours after the quench is complete.

Module 4: Advanced FAQs

Q: Can I use Cu(I) salts to catalyze this? A: Yes. Adding 1-5 mol% CuBr or CuI can facilitate the addition to sterically hindered nitriles. However, this changes the mechanism to an organocuprate-like addition, which is softer and may reduce enolization side reactions.

Q: How do I handle the ammonia gas produced during hydrolysis?

A: On a large scale, the hydrolysis of the imine releases

Q: My ketone product is acid-sensitive. How do I hydrolyze?

A: Avoid

References

-

Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

American Chemical Society (ACS). Grignard Reaction Safety Guidelines. Retrieved from [Link]

-

Organic Chemistry Portal. Grignard Reaction: Mechanism and Side Reactions. Retrieved from [Link]

-

LibreTexts Chemistry. Conversion of Nitriles to Ketones using Grignard Reagents. Retrieved from [Link]

-

Ayres, J. T., et al. 2-Methyltetrahydrofuran: A Green Alternative to THF and Diethyl Ether. Organic Process Research & Development. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for the Resolution of Propiophenone Impurities

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of propiophenone and its process-related impurities. We will move beyond rote procedures to explore the scientific rationale behind method development choices, ensuring a robust and self-validating analytical system. Our focus is on building a stability-indicating method from the ground up, grounded in established chromatographic principles and regulatory expectations.

The Analytical Challenge: Understanding Propiophenone and Its Impurities

Propiophenone (1-phenyl-1-propanone) is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including ephedrine, phenmetrazine, and propoxyphene.[][2] Its synthetic routes, such as the Friedel-Crafts acylation of benzene or the ketonization of benzoic and propionic acids, can introduce a spectrum of impurities.[2][3]

Common process-related impurities may include:

-

Starting Materials: Benzoic acid, Propionic acid.

-

By-products: Isobutyrophenone, diethyl ketone, other phenylalkyl ketones.[3][4]

-

Degradation Products: Formed under stress conditions (hydrolysis, oxidation, etc.).

Of particular note is isobutyrophenone , an isomer whose boiling point is within 1°C of propiophenone, making separation by distillation nearly impossible.[3] This underscores the critical need for a highly selective chromatographic method to ensure the purity of the final API. The development of a stability-indicating assay method (SIAM) is paramount, as it must be able to resolve the main component from any potential degradants that may form during the shelf-life of the drug substance.[5][6]

The Strategic Approach to Method Development

A systematic approach to method development saves time and resources while ensuring a robust final method. The process involves a logical progression from initial screening to final optimization and validation, as outlined in the workflow below. The goal is to manipulate chromatographic selectivity by systematically evaluating stationary phases and mobile phase parameters.[7]

Caption: A logical workflow for HPLC method development.

Comparative Analysis of Separation Strategies

We will compare three distinct reversed-phase HPLC (RP-HPLC) methods, starting with a basic isocratic approach and progressively increasing complexity to achieve optimal separation of a challenging impurity mix. For this guide, our target analytes are:

-

Benzoic Acid (Impurity 1): A potential unreacted starting material.

-

Propiophenone (API): The main component.

-

Isobutyrophenone (Impurity 2): A critical, structurally similar by-product.

Method A: Isocratic C18 Method (The Workhorse)

Rationale: The C18 (octadecylsilyl) stationary phase is the most widely used in RP-HPLC due to its strong hydrophobicity and versatility.[8] An isocratic method, using a constant mobile phase composition, is simple, robust, and often sufficient for less complex mixtures. We select a buffered Acetonitrile/Water mobile phase, as acetonitrile typically provides lower backpressure and better UV transparency than methanol.

Experimental Protocol: Method A

-

Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a 60:40 (v/v) mixture of Acetonitrile and this 20 mM phosphate buffer (pH 3.0). Filter through a 0.45 µm membrane filter and degas.

-

Standard Solution Preparation: Prepare a stock solution containing Propiophenone (1000 µg/mL), Benzoic Acid (10 µg/mL), and Isobutyrophenone (10 µg/mL) in a 50:50 (v/v) Acetonitrile/Water diluent.

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 245 nm

-

Results & Discussion:

| Analyte | Retention Time (tR, min) | Tailing Factor (Tf) | Resolution (Rs) |

| Benzoic Acid | 2.8 | 1.2 | - |

| Propiophenone | 6.5 | 1.1 | 12.1 |

| Isobutyrophenone | 7.1 | 1.1 | 1.4 |

Method A provides excellent retention and peak shape for propiophenone. However, the critical pair—propiophenone and its isomer isobutyrophenone—are poorly resolved (Rs < 1.5). This is unacceptable for accurate quantification. The isocratic conditions are insufficient to differentiate between these structurally similar compounds.